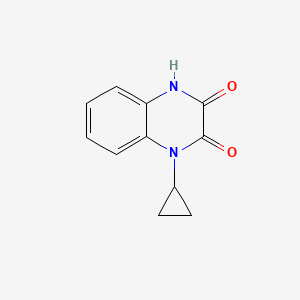

1-シクロプロピル-1,4-ジヒドロキノキサリン-2,3-ジオン

概要

説明

科学的研究の応用

1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

Industry: Used in the development of new materials with unique properties.

準備方法

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione can be synthesized through a one-pot reaction involving substituted o-phenylenediamine and oxalic acid under solvent-free conditions . This method is efficient and environmentally friendly, utilizing simple grinding techniques at room temperature .

Industrial Production Methods

While specific industrial production methods for 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione are not widely documented, the principles of green chemistry and atom economy are often applied to scale up laboratory synthesis methods for industrial use .

化学反応の分析

Types of Reactions

1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinoxaline derivatives.

Reduction: This reaction can produce dihydroquinoxaline derivatives.

Substitution: This reaction can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which have applications in pharmaceuticals and materials science .

作用機序

The mechanism of action of 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an antagonist to certain receptors, thereby modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Quinoxaline-2,3-dione: A closely related compound with similar structural features.

1,4-Dihydroquinoxaline-2,3-dione: Another related compound with a similar core structure.

Uniqueness

1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoxalinedione derivatives and can lead to different pharmacological properties .

生物活性

1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione (CPQ) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The molecular formula of CPQ is CHNO, and it features a cyclopropyl group attached to a quinoxaline core. This unique structure contributes to its reactivity and potential therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The structural characteristics of CPQ play a crucial role in its biological activity. The presence of two nitrogen atoms in the quinoxaline ring and carbonyl groups enhances its interaction with biological targets.

| Compound | Molecular Formula | Structural Features | Notable Activities |

|---|---|---|---|

| 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione | CHNO | Cyclopropyl group, quinoxaline core | Anticancer, antimicrobial, MAO-B inhibition |

Antimicrobial Activity

Research indicates that CPQ exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Properties

CPQ has also been investigated for its anticancer effects. Preliminary studies reveal that it possesses cytotoxic activity against several cancer cell lines. The mechanism underlying this activity may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. For example, it has been shown to induce apoptosis in breast cancer cells, highlighting its potential as a therapeutic agent in oncology.

Neuropharmacological Effects

One of the most intriguing aspects of CPQ is its interaction with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. By inhibiting MAO-B, CPQ may help regulate neurotransmitter levels, which could be beneficial for treating neurodegenerative diseases such as Parkinson's disease. This property positions CPQ as a candidate for further investigation in neuropharmacology.

Study on Anticancer Activity

In a study published in 2023, researchers synthesized various derivatives of CPQ and evaluated their cytotoxic effects on human cancer cell lines. The findings indicated that certain derivatives exhibited enhanced potency compared to CPQ itself, suggesting that structural modifications can improve therapeutic efficacy.

Study on Neuropharmacological Effects

A recent investigation focused on the neuroprotective effects of CPQ in animal models of neurodegeneration. Results showed that treatment with CPQ led to significant improvements in behavioral assessments and reduced neuronal loss, supporting its potential as a neuroprotective agent.

The biological activity of CPQ is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : CPQ acts as an inhibitor of MAO-B, which may contribute to increased levels of neurotransmitters like dopamine.

- Induction of Apoptosis : In cancer cells, CPQ triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Mechanism : The exact mechanism by which CPQ exerts antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Summary Table of Biological Activities

| Activity Type | Target/Mechanism | Findings |

|---|---|---|

| Antimicrobial | Various bacterial strains | Significant inhibition observed |

| Anticancer | Cancer cell lines | Induces apoptosis; cytotoxic effects |

| Neuropharmacological | MAO-B inhibition | Potential for treating neurodegenerative diseases |

特性

IUPAC Name |

4-cyclopropyl-1H-quinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10-11(15)13(7-5-6-7)9-4-2-1-3-8(9)12-10/h1-4,7H,5-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVGJIKVRHRZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=CC=CC=C3NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。